Cas no 106435-53-4 (2-(Chloromethyl)quinoxaline)

2-(Chloromethyl)quinoxaline is a versatile heterocyclic compound featuring a reactive chloromethyl group attached to a quinoxaline core. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The chloromethyl group enables facile nucleophilic substitution reactions, allowing for the introduction of various substituents or further functionalization. Its quinoxaline backbone contributes to stability and electronic properties, making it useful in the development of bioactive molecules or optoelectronic materials. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic applications.
2-(Chloromethyl)quinoxaline structure
2-(Chloromethyl)quinoxaline structure
Product Name:2-(Chloromethyl)quinoxaline
CAS No:106435-53-4
MF:C9H7ClN2
MW:178.618280649185
MDL:MFCD13196345
CID:127146
PubChem ID:13742924
Update Time:2025-11-02

2-(Chloromethyl)quinoxaline Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)quinoxaline
    • Quinoxaline, 2-(chloromethyl)-
    • 2-chloromethylquinoxaline
    • 2-chloromethyl-quinoxaline
    • AC1Q3U4V
    • AG-B-87064
    • AGN-PC-00NSMP
    • AK138277
    • CTK6H6703
    • quinoxalin-2-ylmethyl chloride
    • SureCN2646721
    • Quinoxaline, 2-(chloromethyl)-
    • AAUVNJJBLOZTAO-UHFFFAOYSA-N
    • MFCD13196345
    • SY024807
    • FT-0713118
    • DTXSID40548219
    • SCHEMBL2646721
    • AKOS022174123
    • CS-0449698
    • 106435-53-4
    • EN300-67400
    • E79228
    • AS-82441
    • DA-15865
    • MDL: MFCD13196345
    • Inchi: 1S/C9H7ClN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2
    • InChI Key: AAUVNJJBLOZTAO-UHFFFAOYSA-N
    • SMILES: ClCC1=CN=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 178.02991
  • Monoisotopic Mass: 178.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • PSA: 25.78
  • LogP: 2.36860

2-(Chloromethyl)quinoxaline Pricemore >>

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2-(Chloromethyl)quinoxaline Suppliers

Amadis Chemical Company Limited
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(CAS:106435-53-4)2-(Chloromethyl)quinoxaline
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:15
Price ($):1214.0
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Additional information on 2-(Chloromethyl)quinoxaline

Comprehensive Guide to 2-(Chloromethyl)quinoxaline (CAS No. 106435-53-4): Properties, Applications, and Market Insights

2-(Chloromethyl)quinoxaline (CAS No. 106435-53-4) is a versatile quinoxaline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its chloromethyl functional group, serves as a crucial building block in organic synthesis. Researchers and industry professionals frequently search for "2-(Chloromethyl)quinoxaline uses" and "CAS 106435-53-4 suppliers," reflecting its growing importance in specialized chemical applications.

The molecular structure of 2-(Chloromethyl)quinoxaline features a quinoxaline core with a reactive chloromethyl substituent at the 2-position. This unique arrangement enables diverse chemical transformations, making it valuable for creating heterocyclic compounds. Current trends show increasing searches for "quinoxaline derivatives in drug discovery" and "chloromethyl heterocycles synthesis," highlighting its relevance in modern medicinal chemistry.

In pharmaceutical applications, 2-(Chloromethyl)quinoxaline serves as a precursor for various biologically active molecules. Its derivatives show potential in addressing contemporary health challenges, aligning with popular search queries like "quinoxaline-based therapeutics" and "small molecule drug development." The compound's adaptability in creating targeted molecular structures makes it particularly valuable in developing treatments for emerging medical needs.

The agrochemical industry utilizes 2-(Chloromethyl)quinoxaline in developing novel crop protection agents. With growing interest in "sustainable agricultural chemicals" and "eco-friendly pest control," this compound offers opportunities for creating more effective and environmentally conscious solutions. Its structural flexibility allows for the design of compounds with improved specificity and reduced ecological impact.

From a commercial perspective, 2-(Chloromethyl)quinoxaline (CAS No. 106435-53-4) has seen steady market growth. Procurement specialists often search for "high-purity 2-(Chloromethyl)quinoxaline" and "bulk quinoxaline derivatives," indicating robust industrial demand. The compound's stability and reactivity profile make it a preferred choice for manufacturers requiring reliable chemical intermediates.

Recent advancements in green chemistry have influenced the production methods for 2-(Chloromethyl)quinoxaline. Researchers are exploring more sustainable synthesis routes in response to queries about "environmentally friendly chemical synthesis" and "green alternatives to traditional reagents." These developments align with the chemical industry's shift toward more sustainable practices while maintaining compound quality and performance.

Quality control remains paramount for 2-(Chloromethyl)quinoxaline applications. Analytical techniques such as HPLC and NMR spectroscopy ensure product consistency, addressing common concerns about "quinoxaline derivative purity standards." The compound's well-defined characterization makes it particularly suitable for applications requiring precise molecular specifications.

Looking forward, 2-(Chloromethyl)quinoxaline is poised to play an important role in addressing current scientific challenges. Its applications in developing innovative materials and specialty chemicals respond to growing interest in "advanced functional compounds" and "next-generation chemical solutions." The compound's versatility ensures its continued relevance across multiple research and industrial sectors.

For researchers working with 2-(Chloromethyl)quinoxaline, proper handling and storage are essential considerations. While not classified as hazardous under standard conditions, appropriate laboratory practices should be followed, similar to those for other organic synthesis intermediates. This practical information addresses frequent searches about "safe handling of chloromethyl compounds" and "quinoxaline derivative storage."

The scientific community continues to explore new applications for 2-(Chloromethyl)quinoxaline (CAS No. 106435-53-4). Recent publications have investigated its potential in material science and catalysis, responding to emerging queries about "quinoxalines in advanced materials" and "heterocyclic catalysts." These developments underscore the compound's expanding utility beyond traditional applications.

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Amadis Chemical Company Limited
(CAS:106435-53-4)2-(Chloromethyl)quinoxaline
A1014040
Purity:99%
Quantity:5g
Price ($):1214.0
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